molecular formula C6H12ClNO4S B12313592 rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans

rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans

Cat. No.: B12313592
M. Wt: 229.68 g/mol
InChI Key: LUAUITQJVJXWHL-UHFFFAOYSA-N
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Description

Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, is an organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiolane ring and an amino group, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (3R,4S)-4-hydroxypyrrolidin-3-yl acetate hydrochloride
  • Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
  • Rac-methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Rac-methyl (3R,4S)-4-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride, trans, stands out due to its unique thiolane ring structure and the presence of both amino and carboxylate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H12ClNO4S

Molecular Weight

229.68 g/mol

IUPAC Name

methyl 4-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)4-2-12(9,10)3-5(4)7;/h4-5H,2-3,7H2,1H3;1H

InChI Key

LUAUITQJVJXWHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CS(=O)(=O)CC1N.Cl

Origin of Product

United States

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